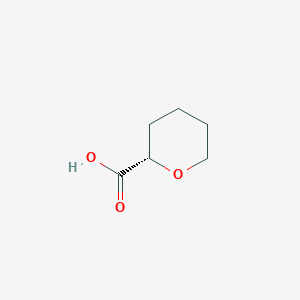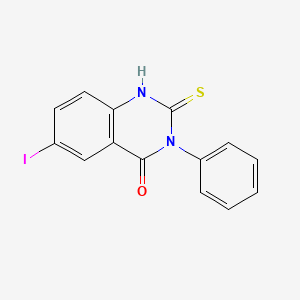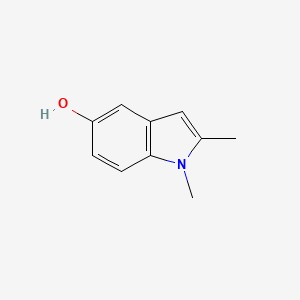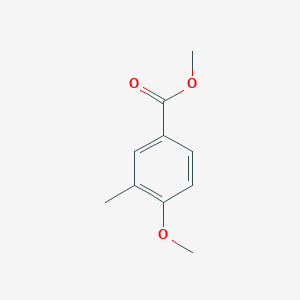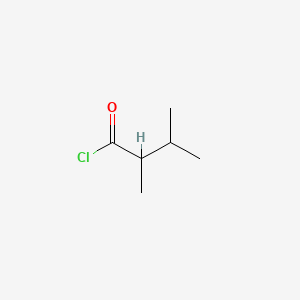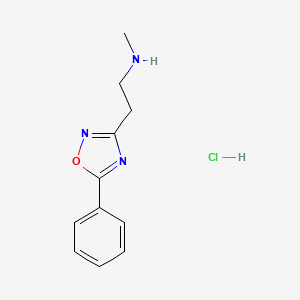
2-Chloro-1,3-dimethyl-5-nitrobenzene
Vue d'ensemble
Description
2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 . It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with two methyl groups, a nitro group, and a chlorine atom . The exact spatial configuration can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene include a molecular weight of 185.61, and it has a density of 1.3±0.1 g/cm3 . More specific properties like melting point and boiling point are not provided in the sources.Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene is used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
-
Synthesis of Indole Derivatives
- Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
-
Aerobic Oxidation of Aromatic Anilines
- Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
-
Synthesis of 1-Hydroxybenzotriazole Derivatives
- Application : Although not directly related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, 1-Chloro-2-nitrobenzene, a similar compound, has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
-
Reaction with Dinitrogen Pentoxide
- Application : Again, while not directly related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, 1-Chloro-2-nitrobenzene has been used in reactions with dinitrogen pentoxide .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
- Commercial Use as Explosives
- Application : Nitro compounds, such as 2-Chloro-1,3-dimethyl-5-nitrobenzene, are used commercially as explosives due to the considerable energies and rapid rates of their reactions .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLSEJRAUKAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432807 | |
| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethyl-5-nitrobenzene | |
CAS RN |
38560-96-2 | |
| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

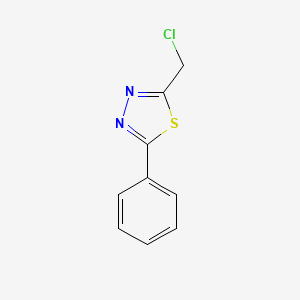
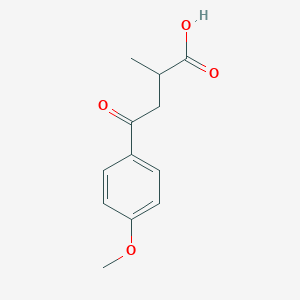
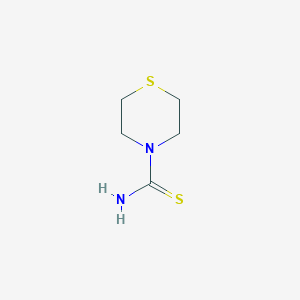
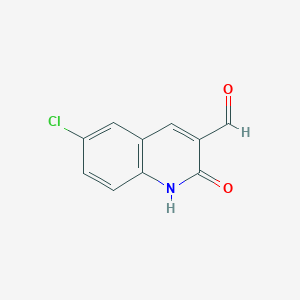
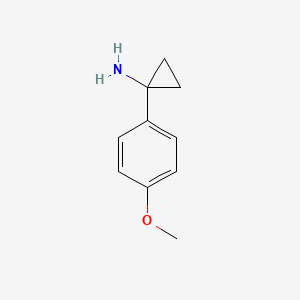
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
